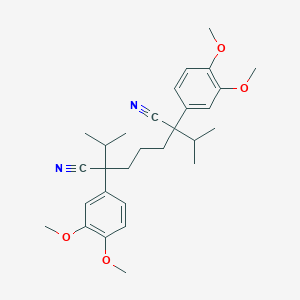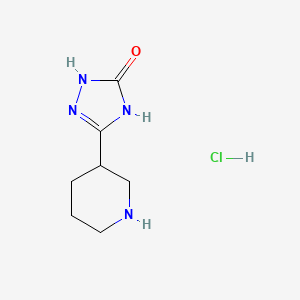![molecular formula C10H8BrIN2 B1384700 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-63-8](/img/structure/B1384700.png)
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS RN®: 2358751-63-8 . It is manufactured by Combi-Blocks and is stored under freezing conditions .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Frameworks
- The compound 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in the synthesis of complex heterocyclic structures. Research shows that similar heterocycles like 5-bromo-1H-pyrrolo[2,3-b]pyridine can be synthesized using Fischer indole cyclization, a method valuable for building frameworks with various substituents from readily available materials (Alekseyev et al., 2015).
Functionalization for Agrochemicals and Materials
- Functionalization studies of related compounds, such as 1H-pyrrolo[2,3-b]pyridine, have been explored to produce compounds with applications in agrochemicals and functional materials. This includes the introduction of amino groups and the conversion of derivatives into podant-type compounds, demonstrating the versatility of this compound's structural class in chemical synthesis (Minakata et al., 1992).
Application in Natural Alkaloid Synthesis
- The compound plays a significant role in synthesizing natural alkaloids. Research involving a similar compound, 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, demonstrates its utility in synthesizing variolin B, a natural alkaloid, through palladium-mediated functionalization (Baeza et al., 2010).
Preparation and Reactivity Studies
- Studies on 1H-pyrrolo[2,3-b]pyridines, similar to the compound , reveal various preparation methods and their reactivity, including nitration, bromination, and reactions with Mannich bases. This research provides insights into the chemical behavior and potential applications of such compounds in various fields (Herbert & Wibberley, 1969).
Intramolecular Cyclopropanation
- In related research, the synthesis of enantiopure cyclopropane derivatives using similar compounds demonstrates the potential for creating biologically active compounds and natural product analogs, a significant area in medicinal chemistry (Orea et al., 2018).
Eigenschaften
IUPAC Name |
4-bromo-1-cyclopropyl-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2/c11-7-3-4-13-10-9(7)8(12)5-14(10)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVORQEUHQAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)
![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)
![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)
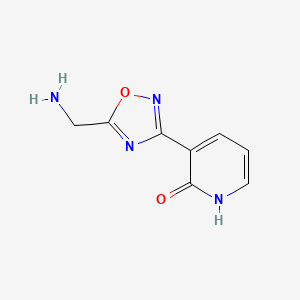

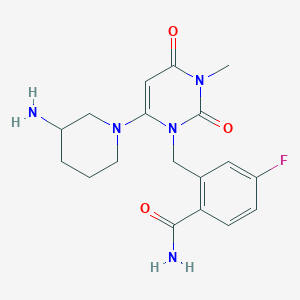
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
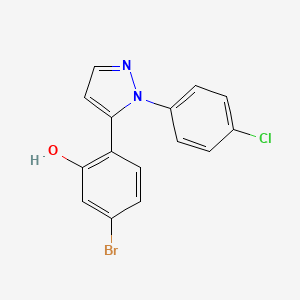
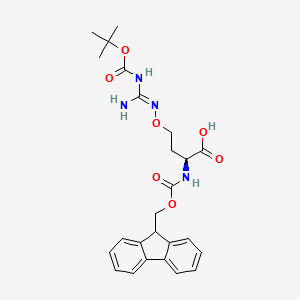
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)

